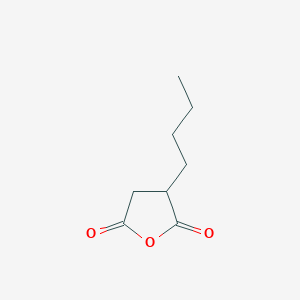
3,3-Dimethyl-2-oxobutanal
Overview
Description
Synthesis Analysis
Compounds with structural similarities to 3,3-Dimethyl-2-oxobutanal, such as cyclobutane derivatives and oxobutanal-related substances, are often synthesized through reactions involving dimerization, cyclization, or carbene intermediates. For instance, dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate is synthesized by the dimerization of methyl 3-(3,4-dimethoxyphenyl)acrylate in methanol under photoirradiation, demonstrating a method that could potentially be applicable to the synthesis of 3,3-Dimethyl-2-oxobutanal (Shabir et al., 2020).
Molecular Structure Analysis
The molecular structure of compounds similar to 3,3-Dimethyl-2-oxobutanal often reveals significant details about their chemical behavior. For example, the crystal structure of related cyclobutane derivatives has been determined to exhibit slightly distorted square-planar arrangements or puckered conformations, suggesting the importance of molecular geometry in understanding the reactivity and stability of these compounds (Shabir et al., 2020).
Scientific Research Applications
1. NMR Spectroscopy and Mass Spectrometry in Drug Analysis
A study by Girreser, Rösner, and Vasilev (2016) highlights the use of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) in analyzing a new cannabimimetic designer drug structurally related to 3,3-Dimethyl-2-oxobutanal. The study demonstrates how NMR and MS techniques, combined with Internet-based shift prediction programs, can effectively determine the structure of complex organic compounds, including those with highly substituted pyrazole skeletons (Girreser, Rösner, & Vasilev, 2016).
2. Photochemistry in Cyclopentenones
Anklam et al. (1984) explored the photochemical behaviors of various cyclopentenones, including compounds related to 3,3-Dimethyl-2-oxobutanal. Their research focused on the irradiation effects and the subsequent cyclodimerization and cycloaddition reactions of these compounds. This study contributes to understanding the photochemistry of ketonic compounds and their potential applications in synthetic chemistry (Anklam, Ghaffari-Tabrizi, Hombrecher, Lau, & Margaretha, 1984).
3. Synthesis and Properties of Silacyclobutanes
Voronkov, Kirpichenko, Suslova, and Keiko (1981) discussed the synthesis and properties of 3,3-Dimethyl-1-thia-3-silacyclobutane, a compound structurally related to 3,3-Dimethyl-2-oxobutanal. Their work sheds light on the reactions and properties of silacyclobutanes, which can be crucial in the development of new materials and applications in organometallic chemistry (Voronkov, Kirpichenko, Suslova, & Keiko, 1981).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3,3-dimethyl-2-oxobutanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-6(2,3)5(8)4-7/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASONUAQLGIPYMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30325394 | |
| Record name | tert-Butylglyoxal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30325394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-2-oxobutanal | |
CAS RN |
4480-47-1 | |
| Record name | 4480-47-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409966 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | tert-Butylglyoxal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30325394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-dimethyl-2-oxobutanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Methoxycarbonyl)amino]benzoic acid](/img/structure/B1267552.png)












